2-(4-Bromophenyl)-5-[(2-chlorobenzyl)sulfanyl]-1,3,4-oxadiazole
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Overview
Description
2-(4-BROMOPHENYL)-5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE typically involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent reactions with various electrophiles. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine or potassium carbonate. The reaction temperature is usually maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles (amines, thiols); reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENYL)-5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-BROMOPHENYL)-5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE
- 2-(4-CHLOROPHENYL)-5-{[(2-BROMOPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE
- 2-(4-FLUOROPHENYL)-5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE
Uniqueness
What sets 2-(4-BROMOPHENYL)-5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE apart from similar compounds is its unique combination of bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. This unique structure may confer specific advantages in terms of selectivity and potency in various applications.
Properties
Molecular Formula |
C15H10BrClN2OS |
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Molecular Weight |
381.7 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H10BrClN2OS/c16-12-7-5-10(6-8-12)14-18-19-15(20-14)21-9-11-3-1-2-4-13(11)17/h1-8H,9H2 |
InChI Key |
MLWRTBBJGGMQTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(O2)C3=CC=C(C=C3)Br)Cl |
Origin of Product |
United States |
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